![molecular formula C21H16O3S2 B12592421 ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid CAS No. 647829-90-1](/img/structure/B12592421.png)
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenylsulfanyl and benzoyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with other reagents to introduce the phenylsulfanyl groups and complete the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl groups are oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
- Oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones.
- Reduction of the benzoyl groups can produce alcohols.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The benzoyl groups may also play a role in binding to specific proteins or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Benzoylphenylsulfanyl derivatives: These compounds share the benzoyl and phenylsulfanyl groups but differ in the arrangement or additional substituents.
Phenylacetic acid derivatives: Compounds with similar acetic acid groups but different aromatic substitutions.
Uniqueness: The unique combination of benzoyl and phenylsulfanyl groups in ({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647829-90-1 |
|---|---|
Formule moléculaire |
C21H16O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[4-(4-phenylsulfanylbenzoyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C21H16O3S2/c22-20(23)14-25-17-10-6-15(7-11-17)21(24)16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23) |
Clé InChI |
JQRNJDYHBJMPJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
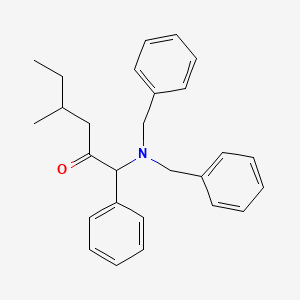
![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)

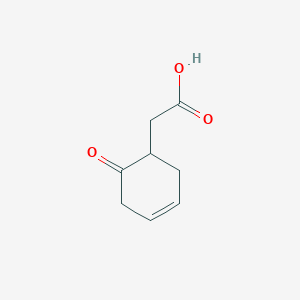
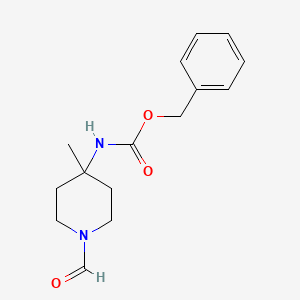
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
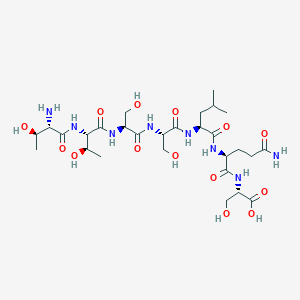
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
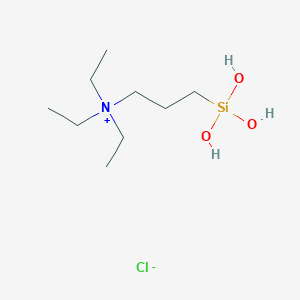

![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)

